molecular formula C16H19FN2O3S B2899295 1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034316-44-2

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2899295
CAS No.: 2034316-44-2
M. Wt: 338.4
InChI Key: YGHMCXAZYYVLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H19FN2O3S and its molecular weight is 338.4. The purity is usually 95%.
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Biological Activity

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C18H15FN2O2S2C_{18}H_{15}FN_{2}O_{2}S_{2}, with a molecular weight of approximately 374.45 g/mol. This compound contains a urea functional group, which is often associated with various pharmacological properties.

Research indicates that compounds with similar structures often exhibit activity through interactions with specific biological targets, including enzymes and receptors. The urea moiety is known to facilitate binding to target proteins, potentially acting as an inhibitor or modulator of enzymatic activity.

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may possess antiviral properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). These studies highlight the potential for this compound in antiviral drug development, especially in targeting viral replication mechanisms .

Antimicrobial Properties

In vitro evaluations have shown that related thiophene-containing compounds exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action .

Antioxidant Activity

Compounds similar in structure have also been evaluated for their antioxidant potential. The hydroxyl groups present in the structure can contribute to free radical scavenging abilities, which are crucial for reducing oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential effectiveness against HIV NNRTIs
AntimicrobialModerate activity against Gram-positive/negative bacteria
AntioxidantFree radical scavenging potential

Case Study: Antiviral Screening

A study conducted by Monforte et al. (2014) evaluated various piperazine derivatives for their antiviral properties, suggesting that structural modifications could enhance efficacy against HIV. Although not directly tested on this compound, the findings provide a framework for understanding how similar compounds might perform in antiviral assays .

In Vitro Studies

In vitro studies have shown that compounds with urea functionalities can inhibit specific enzymes involved in metabolic pathways. For example, piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase, which is vital in neurotransmission. This suggests that this compound might also interact with similar targets .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c17-14-3-1-12(2-4-14)9-18-16(21)19-10-15(22-7-6-20)13-5-8-23-11-13/h1-5,8,11,15,20H,6-7,9-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHMCXAZYYVLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC(C2=CSC=C2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.